![molecular formula C17H20N2O3S B3987028 N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea](/img/structure/B3987028.png)
N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea, also known as DPTU, is a chemical compound that belongs to the class of thiourea derivatives. DPTU has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce the production of reactive oxygen species, and modulate the levels of various signaling molecules, such as NF-κB and STAT3. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and exhibits low cytotoxicity towards normal cells. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. This compound also has limited stability under acidic conditions, which may affect its activity in certain biological systems.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its safety and efficacy in vivo. Additionally, the potential use of this compound as a diagnostic tool for cancer and other diseases should be explored. Overall, this compound has significant potential as a therapeutic agent for the treatment of various diseases, and further research in this area is warranted.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-8-9-14(16(10-13)22-2)19-17(23)18-11-15(20)12-6-4-3-5-7-12/h3-10,15,20H,11H2,1-2H3,(H2,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEHIUHIWDLKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.